molecular formula C11H21NO2 B13492450 (N-Boc)-Cyclopentylmethylamine CAS No. 1190927-71-9

(N-Boc)-Cyclopentylmethylamine

Cat. No.: B13492450
CAS No.: 1190927-71-9
M. Wt: 199.29 g/mol
InChI Key: KWALSAYHFOCNEE-UHFFFAOYSA-N
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Description

(N-Boc)-Cyclopentylmethylamine is a chemical compound that features a cyclopentylmethylamine core protected by a tert-butoxycarbonyl (Boc) group. This compound is commonly used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals. The Boc group serves as a protective group for the amine functionality, making it easier to handle and manipulate during synthetic procedures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (N-Boc)-Cyclopentylmethylamine typically involves the protection of cyclopentylmethylamine with a Boc group. The reaction is carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine or sodium bicarbonate. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature. The general reaction scheme is as follows:

Cyclopentylmethylamine+Boc2OThis compound\text{Cyclopentylmethylamine} + \text{Boc2O} \rightarrow \text{this compound} Cyclopentylmethylamine+Boc2O→this compound

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. Continuous flow reactors and solid acid catalysts are often employed to enhance efficiency and yield. The use of heterogeneous catalysts allows for continuous production and easier separation of the product from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

(N-Boc)-Cyclopentylmethylamine undergoes various chemical reactions, including:

    Deprotection: Removal of the Boc group under acidic conditions to yield cyclopentylmethylamine.

    Substitution: Reaction with electrophiles to introduce new functional groups.

    Amidation: Formation of amides by reacting with carboxylic acids or their derivatives.

Common Reagents and Conditions

    Deprotection: Typically carried out using trifluoroacetic acid (TFA) or hydrochloric acid in an organic solvent.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.

    Amidation: Carboxylic acids or acid chlorides are used, often with coupling agents like dicyclohexylcarbodiimide (DCC).

Major Products Formed

    Deprotection: Cyclopentylmethylamine

    Substitution: Various substituted cyclopentylmethylamines

    Amidation: Cyclopentylmethylamides

Scientific Research Applications

(N-Boc)-Cyclopentylmethylamine is utilized in various scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the preparation of biologically active compounds.

    Medicine: Serves as a precursor in the synthesis of pharmaceutical agents.

    Industry: Used in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of (N-Boc)-Cyclopentylmethylamine primarily involves its role as a protected amine. The Boc group stabilizes the amine functionality, preventing unwanted side reactions during synthetic procedures. Upon deprotection, the free amine can participate in various biochemical and chemical processes, targeting specific molecular pathways depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (N-Boc)-Cyclohexylmethylamine
  • (N-Boc)-Cyclopropylmethylamine
  • (N-Boc)-Cyclobutylmethylamine

Uniqueness

(N-Boc)-Cyclopentylmethylamine is unique due to its cyclopentyl ring, which imparts distinct steric and electronic properties compared to other cyclic analogs. This uniqueness can influence its reactivity and the properties of the final products in which it is incorporated.

Properties

CAS No.

1190927-71-9

Molecular Formula

C11H21NO2

Molecular Weight

199.29 g/mol

IUPAC Name

tert-butyl N-(cyclopentylmethyl)carbamate

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)12-8-9-6-4-5-7-9/h9H,4-8H2,1-3H3,(H,12,13)

InChI Key

KWALSAYHFOCNEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC1

Origin of Product

United States

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